![molecular formula C17H35ClO4Si2 B2675006 (4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chlorooxolan-2-one CAS No. 1820749-52-7](/img/structure/B2675006.png)
(4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chlorooxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyldimethylsilyl (TBDMS or TBS) is a protecting group used in organic synthesis. It is particularly used for the protection of alcohol groups by silylation .
Synthesis Analysis
TBDMS ethers can be prepared from alcohols and tert-butyldimethylsilyl chloride .Molecular Structure Analysis
The TBDMS group has a silicon atom bonded to a tert-butyl group and two methyl groups .Chemical Reactions Analysis
TBDMS ethers can be deprotected back to the alcohol under mildly acidic conditions .Physical And Chemical Properties Analysis
Tert-butyldimethylsilanol, a compound containing the TBDMS group, is a liquid at room temperature with a boiling point of 139 °C and a density of 0.84 g/mL at 25 °C .Applications De Recherche Scientifique
Synthetic Organic Chemistry Applications The use of tert-butyldimethylsilyl protected compounds is prevalent in synthetic organic chemistry due to their stability and reactivity. For example, Wakamatsu et al. (2000) explored the isomerization reaction of olefins using RuClH(CO)(PPh(3))(3), demonstrating the utility of silyl protected enol ethers in achieving high yields of deconjugated compounds. This study underscores the importance of silyl protecting groups in facilitating selective and efficient chemical transformations (Wakamatsu, Nishida, Adachi, & Mori, 2000).
Catalysis and Reaction Mechanisms In the field of catalysis, compounds like "(4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chlorooxolan-2-one" serve as pivotal intermediates. Yakura et al. (1999) detailed the chemo- and stereoselective dirhodium(II)-catalyzed C-H insertion reaction of 5,6-dioxygenated 2-diazo-3-oxohexanoates, leading to the synthesis of optically active, highly functionalized cyclopentanes. This research highlights the role of silyl protected compounds in enabling precise control over reaction outcomes (T. Yakura, A. Ueki, T. Kitamura, Kenjiro Tanaka, Masatake Nameki, & M. Ikeda, 1999).
Chemical Stability and Isomerization The stability and isomerization behavior of tert-butyldimethylsilyl protecting groups have been studied in various chemical contexts. Olgivie and Entwistle (1981) investigated the isomerization of tert-butyldimethylsilyl protecting groups in ribonucleosides, offering insights into how these groups influence the stability and reactivity of nucleosides in solution (Kelvin K. Olgivie & D. Entwistle, 1981).
Advanced Organic Synthesis Further demonstrating the utility of silyl protected intermediates, Lombardo et al. (2006) presented an efficient, high-yield synthesis of D-ribo-phytosphingosine, utilizing microwave-enhanced cross metathesis as a key step. This study exemplifies the role of silyl protected compounds in facilitating the synthesis of biologically relevant molecules (M. Lombardo, M. Capdevila, Filippo Pasi, & C. Trombini, 2006).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-chlorooxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35ClO4Si2/c1-16(2,3)23(7,8)20-11-12-14(13(18)15(19)21-12)22-24(9,10)17(4,5)6/h12-14H,11H2,1-10H3/t12-,13?,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLJJTLIRSHWFN-WYAMFQBQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(=O)O1)Cl)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C(C(=O)O1)Cl)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35ClO4Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2674924.png)
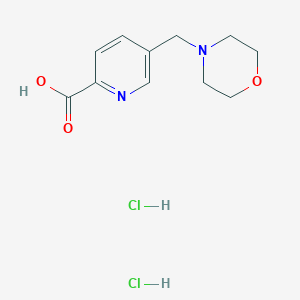
![5-[(2,5-Dichlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one](/img/structure/B2674927.png)
![3-[4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)-1-benzopyran-3-yl]propanoic acid ethyl ester](/img/structure/B2674929.png)
![N-{[3-(difluoromethoxy)phenyl]methyl}-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2674932.png)
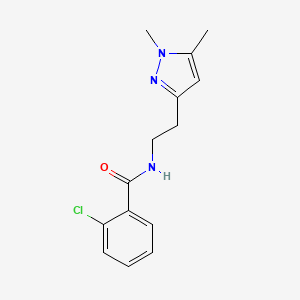


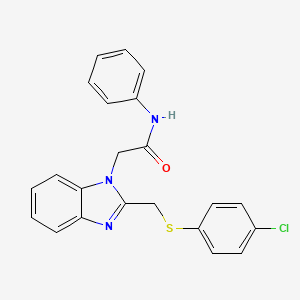

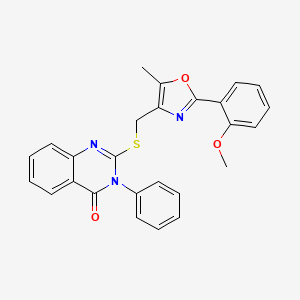
![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-1-methylimidazole-4-sulfonamide](/img/structure/B2674941.png)
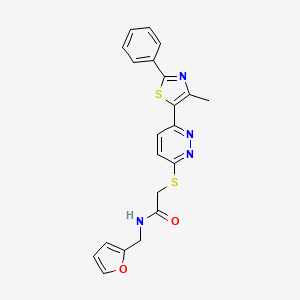
![N-{4-[([1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B2674943.png)